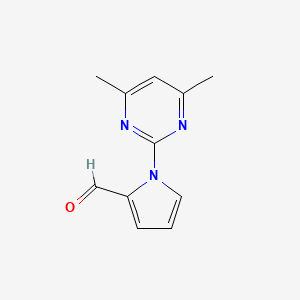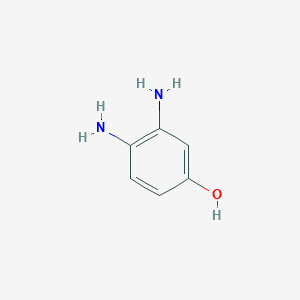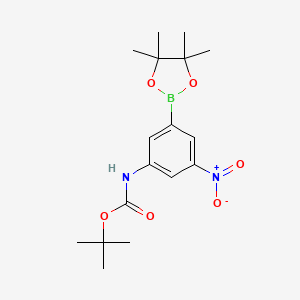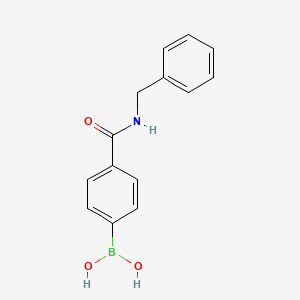![molecular formula C8H6BrClO2 B1333293 5-溴-6-(氯甲基)苯并[d][1,3]二氧戊环 CAS No. 64603-67-4](/img/structure/B1333293.png)
5-溴-6-(氯甲基)苯并[d][1,3]二氧戊环
描述
科学研究应用
Chemistry: 5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole is used as an intermediate in the synthesis of various organic compounds . It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs . Its structural features make it a candidate for designing inhibitors or modulators of biological targets .
Industry: The compound is used in the production of specialty chemicals and materials . It is also employed in the synthesis of dyes and pigments .
作用机制
Target of Action
It is known that benzo[d][1,3]dioxole-type compounds are used in the synthesis of benzylisoquinoline alkaloids . These alkaloids have a wide range of biological activities and can interact with various targets, including enzymes and receptors.
Mode of Action
It is known that the compound can be used in the synthesis of benzylisoquinoline alkaloids . These alkaloids can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function.
Biochemical Pathways
Benzylisoquinoline alkaloids, which can be synthesized using this compound, are known to affect various biochemical pathways .
Pharmacokinetics
The compound has a molecular weight of 24948900, a density of 1726g/cm3, and a boiling point of 3116ºC at 760 mmHg . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
It is known that the compound can be used in the synthesis of benzylisoquinoline alkaloids , which have various biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole typically involves the bromination and chloromethylation of benzo[d][1,3]dioxole derivatives . One common method starts with piperonyl chloride , which undergoes bromination to introduce the bromine atom at the 5-position . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane . The chloromethyl group is then introduced using formaldehyde and hydrochloric acid under acidic conditions .
Industrial Production Methods: Industrial production methods for 5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole are similar to laboratory synthesis but are scaled up to accommodate larger quantities . These methods often involve continuous flow reactors to ensure efficient mixing and reaction control . The use of automated systems helps in maintaining consistent reaction conditions and product quality .
化学反应分析
Types of Reactions: 5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Major Products:
Nucleophilic substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include dehalogenated derivatives.
相似化合物的比较
5-Bromo-6-bromomethyl-1,3-benzodioxole: (CAS: 5434-47-9)
6-Bromo-1,3-benzodioxole-5-carbaldehyde: (CAS: 15930-53-7)
5-Bromo-2,2-difluoro-1,3-benzodioxole: (CAS: 233770-05-3)
Comparison: 5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole is unique due to the presence of both bromine and chloromethyl groups, which provide distinct reactivity and potential for diverse chemical transformations . In contrast, similar compounds may have different substituents, such as bromomethyl or difluoromethyl groups, leading to variations in their chemical behavior and applications .
属性
IUPAC Name |
5-bromo-6-(chloromethyl)-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZXZWOFQWKKEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368694 | |
| Record name | 5-Bromo-6-(chloromethyl)-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64603-67-4 | |
| Record name | 5-Bromo-6-(chloromethyl)-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-6-(chloromethyl)-1,3-dioxaindane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B1333237.png)
